Journal Name:Current Medicinal Chemistry
Journal ISSN:0929-8673
IF:4.74
Journal Website:http://benthamscience.com/journal/index.php?journalID=cmc
Year of Origin:1994
Publisher:Bentham Science Publishers B.V.
Number of Articles Per Year:323
Publishing Cycle:Semimonthly
OA or Not:Not
Current Medicinal Chemistry ( IF 4.74 ) Pub Date: 2023-06-14 , DOI:
10.1021/acsabm.3c00199
Cancer is a complex deadly disease that has caused a global health crisis in recent epochs. Colorectal cancer (CRC) is the third most common malignant gastrointestinal disease. It has led to high mortality due to early diagnostic failure. Extracellular vesicles (EVs) come with promising solutions for CRC. Exosomes (a subpopulation of EVs) play a vital role as signaling molecules in CRC tumor microenvironment. It is secreted from all active cells. Exosome-based molecular transport (DNA, RNA, proteins, lipids, etc.) transforms the recipient cell’s nature. In CRC, tumor cell-derived exosomes (TEXs) regulate multiple events of CRC development and progression such as immunogenic suppression, angiogenesis, epithelial–mesenchymal transitions (EMT), physical changes in the extracellular matrix (ECM), and metastasis. Biofluid-circulated tumor-derived exosomes (TEXs) are a potential tool for CRC liquid biopsy. Exosome-based colorectal cancer detection creates a great impact in CRC biomarker research. The exosome-associated CRC theranostics approach is a state-of-the-art method. In this review, we address the CRC and exosomes complex associated with cancer development and progression, the impact of exosomes on CRC screening (diagnostic and prognostic biomarkers), and also highlight several exosomes with CRC clinical trials, as well as future directions of exosome-based CRC research. Hopefully, it will encourage several researchers to develop a potential exosome-based theranostic tool to fight CRC.
Current Medicinal Chemistry ( IF 4.74 ) Pub Date: 2023-06-21 , DOI:
10.1021/acsabm.3c00303
The low endogenous regenerative capacity of the heart, added to the prevalence of cardiovascular diseases, triggered the advent of cardiac tissue engineering in the last decades. The myocardial niche plays a critical role in directing the function and fate of cardiomyocytes; therefore, engineering a biomimetic scaffold holds excellent promise. We produced an electroconductive cardiac patch of bacterial nanocellulose (BC) with polypyrrole nanoparticles (Ppy NPs) to mimic the natural myocardial microenvironment. BC offers a 3D interconnected fiber structure with high flexibility, which is ideal for hosting Ppy nanoparticles. BC-Ppy composites were produced by decorating the network of BC fibers (65 ± 12 nm) with conductive Ppy nanoparticles (83 ± 8 nm). Ppy NPs effectively augment the conductivity, surface roughness, and thickness of BC composites despite reducing scaffolds’ transparency. BC-Ppy composites were flexible (up to 10 mM Ppy), maintained their intricate 3D extracellular matrix-like mesh structure in all Ppy concentrations tested, and displayed electrical conductivities in the range of native cardiac tissue. Furthermore, these materials exhibit tensile strength, surface roughness, and wettability values appropriate for their final use as cardiac patches. In vitro experiments with cardiac fibroblasts and H9c2 cells confirmed the exceptional biocompatibility of BC-Ppy composites. BC-Ppy scaffolds improved cell viability and attachment, promoting a desirable cardiomyoblast morphology. Biochemical analyses revealed that H9c2 cells showed different cardiomyocyte phenotypes and distinct levels of maturity depending on the amount of Ppy in the substrate used. Specifically, the employment of BC-Ppy composites drives partial H9c2 differentiation toward a cardiomyocyte-like phenotype. The scaffolds increase the expression of functional cardiac markers in H9c2 cells, indicative of a higher differentiation efficiency, which is not observed with plain BC. Our results highlight the remarkable potential use of BC-Ppy scaffolds as a cardiac patch in tissue regenerative therapies.
Current Medicinal Chemistry ( IF 4.74 ) Pub Date: 2023-07-10 , DOI:
10.1021/acsabm.3c00323
Considering the chemodynamic therapy and chemotherapy independent of external stimulus witnessing great advantage in the clinical translation, developing a smart nanoplatform that can realize enhanced chemo/chemodynamic synergistic therapy in the tumor microenvironment (TME) is of great significance. Herein, we highlight the enhanced pH-responsive chemo/chemodynamic synergistic cancer therapy based on in situ Cu2+ di-chelation. The alcohol-withdrawal drug disulfiram (DSF) and chemotherapeutic drug mitoxantrone (MTO) were embedded into PEGylated mesoporous CuO (denoted as PEG-CuO@DSF@MTO NPs). The acidic TME triggered the collapse of CuO and the concurrent release of Cu2+, DSF, and MTO. Then, the in situ complexation between Cu2+ and DSF, as well as the coordination between Cu2+ and MTO not only prominently enhanced the chemotherapeutic performance but also triggered the chemodynamic therapy. In vivo mouse model experiments demonstrated that the synergistic therapy can remarkably eliminate tumors. This study provides an interesting strategy to design intelligent nanosystems, which could proceed to clinical translations.
Current Medicinal Chemistry ( IF 4.74 ) Pub Date: 2023-06-08 , DOI:
10.1021/acsabm.3c00277
Bacterial infection poses an enormous threat to human life and health. The inability of drugs to be effectively delivered to the site of infection and the development of bacterial resistance make the treatment process more difficult. Herein, a stepwise targeted biomimetic nanoparticle (NPs@M-P) with inflammatory tendency and Gram-negative bacterial targeting was designed, which can achieve efficient antibacterial activity under near-infrared triggering. Leukocyte membranes and targeted molecules (PMB) are used to deliver NPs to the surface of Gram-negative bacteria. The heat and ROS released by NPs@M-P can efficiently kill Gram-negative bacteria under low-power near-infrared light. Thus, this multimodal combination therapy strategy has broad promise in fighting bacterial infection and avoiding drug resistance.
Current Medicinal Chemistry ( IF 4.74 ) Pub Date: 2023-06-02 , DOI:
10.1021/acsabm.3c00177
Therapeutic intervention to skin wounds requires covering the affected area with wound dressings. Interdisciplinary efforts have focused on the development of smart bandages that can perform multiple functions. In this direction, here, we designed a low cost (U$0.012 per cm2) multifunctional therapeutic wound dressing fabricated by loading curcumin (CC) into poly(ϵ-caprolactone) (PCL) nanofibers using solution blow spinning (SBS). The freestanding PCL/CC bandages were characterized by distinct physicochemical approaches and were successful in performing varied functions, including controlled release of CC, colorimetric indication of the wound conditions, barrier against microorganisms, being biocompatible, and providing a photosensitive platform for antimicrobial photodynamic therapy (aPDT). The chemical nature of PCL and CC and the interactions between these components allowed CC to be released for 192 h (ca. 8 days), which could be correlated with the Korsmeyer–Peppas model, with a burst release suitable to treat the inflammatory phase. Due to the CC keto–enol tautomerism, an optical indication of the healing status could be obtained using PCL/CC, which occurred immediately, ranging between red/orange and yellow shades. The effect against pathogenic microorganisms evaluated by agar disc-diffusion, affected skin wound simulation (ex vivo), and microbial penetration tests demonstrated the ability to block and inhibit microbial permeation in different environments. The biocompatibilities of PCL and PCL/CC were verified by in vitro cytotoxicity study, which demonstrated that cell viabilities average above 94 and 96% for human dermal fibroblasts. In addition, the proposed bandage responded to aPDT applied to an in vivo assay, showing that, when irritated, PCL/CC was able to reduce the bacteria present on the real wound of mice. In summary, our findings demonstrate that using PCL and CC to produce nonwovens by the SBS technique offers potential for the rapid fabrication of biocompatible and multifunctional wound dressings, paving the way for large-scale production and utilization of such dressings in the treatment of skin wounds.
Current Medicinal Chemistry ( IF 4.74 ) Pub Date: 2023-06-16 , DOI:
10.1021/acsabm.3c00263
Inflammation activation is accompanied by tumor growth, migration, and differentiation. Photodynamic therapy (PDT) can trigger an inflammatory response to cause negative feedback of tumor inhibition. In this paper, a feedback-elevated antitumor amplifier is developed by constructing self-delivery nanomedicine for PDT and cascade anti-inflammation therapy. Based on the photosensitizer chlorin e6 (Ce6) and COX-2 inhibitor indomethacin (Indo), the nanomedicine is prepared via molecular self-assembly technology without additional drug carriers. It is exciting that the optimized nanomedicine (designated as CeIndo) possesses favorable stability and dispersibility in the aqueous phase. Moreover, the drug delivery efficiency of CeIndo is significantly improved, which could be effectively accumulated at the tumor site and internalized by tumor cells. Importantly, CeIndo not only exhibits a robust PDT efficacy on tumor cells but also drastically decreases the PDT-induced inflammatory response in vivo, resulting in feedback-elevated tumor inhibition. By virtue of the synergistic effect of PDT and cascade inflammation suppression, CeIndo tremendously reduces tumor growth and leads to a low side effect. This study presents a paradigm for the development of codelivery nanomedicine for enhanced tumor therapy through inflammation suppression.
Current Medicinal Chemistry ( IF 4.74 ) Pub Date: 2023-07-11 , DOI:
10.1021/acsabm.2c01021
Mesoporous and nonmesoporous SiO2@MnFe2O4 nanostructures were loaded with the hypoxia-inducible factor-1 inhibitor acriflavine for combined radiation and hypoxia therapies. The X-ray irradiation of the drug-loaded nanostructures not only triggered the release of the acriflavine inside the cells but also initiated an energy transfer from the nanostructures to surface-adsorbed oxygen to generate singlet oxygen. While the drug-loaded mesoporous nanostructures showed an initial drug release before the irradiation, the drug was primarily released upon X-ray radiation in the case of the nonmesoporous nanostructures. However, the drug loading capacity was less efficient for the nonmesoporous nanostructures. Both drug-loaded nanostructures proved to be very efficient in irradiated MCF-7 multicellular tumor spheroids. The damage of these nanostructures toward the nontumorigenic MCF-10A multicellular spheroids was very limited because of the small number of nanostructures that entered the MCF-10A spheroids, while similar concentrations of acriflavine without nanostructures were toxic for the MCF-10A spheroids.
Current Medicinal Chemistry ( IF 4.74 ) Pub Date: 2023-06-29 , DOI:
10.1021/acsabm.3c00371
In this manuscript, we report the synthesis of zwitterionic copolymers and their ability to form antifouling coatings on porous hydroxyapatite as a mimic of dental coatings. Specifically, we systematically investigated how altering the composition of copolymers of catechol methacrylate (Cat-MA or 2) and methacryloyloxyethyl phosphorylcholine (2-MPC) with varying catechol-to-zwitterion ratios impacted their adhesive and antifouling properties, allowing for the rational design of functional coatings. Characterization by ellipsometry, contact angle goniometry, and X-ray photoelectron spectroscopy revealed the presence of hydrophilic copolymer coatings of ∼10 nm thickness. Notably, these copolymers adhered to hydroxyapatite and reduced the level of attachment of both Gram-negative Escherichia coli and Gram-positive Streptococcus oralis. Additionally, in vitro experiments that mimicked the complex mouth environment (i.e., swallowing and using mouthwash) were employed to evaluate S. oralis adhesion, finding that the copolymer coatings reduced the quantity of adhered bacteria. We suggest that these copolymers provide insights into the design of antifouling coatings that are appropriate for use in oral care.
Current Medicinal Chemistry ( IF 4.74 ) Pub Date: 2023-06-02 , DOI:
10.1021/acsabm.3c00255
Due to the lack of early detection before metastasis and failure of current therapy to cure the disease, lung cancer contributes to the highest cancer-related mortality worldwide. Tenascin C (TNC) (+) exosomes promote metastasis, amphiregulin (AREG) (+) exosomes are associated with chemotherapy resistance, and programmed cell death ligand-1 (PDL-1) (+) exosomes are associated with immunotherapy resistance, and they are emerging as biomarkers in clinics. However, due to heterogeneity, rapid isolation and multiplex detection of these exosomes are challenging. Herein, we report the design of an antibody-conjugated multi-color (orange, yellow, and green)-emissive carbon dot (CD)-attached cobalt spinel ferrite (CoFe2O4)-based magneto-luminescent nanoarchitecture for targeted capturing and identification of TNC (+), AREG (+), and PDL-1(+) exosomes selectively and simultaneously from whole blood samples. More importantly, to capture and identify the targeted AREG (+) exosome from an infected whole-blood sample, an anti-AREG antibody-attached green (520 nm)-emissive CD-conjugated CoFe2O4 nanoparticle-based magnetic-green luminescence nanoarchitecture was developed. Similarly, an anti-PDL-1 antibody-attached orange (600 nm)-emissive CDs-based magnetic-orange luminescence nanoarchitecture has been produced to capture and identify the PDL-1 (+) exosome. Furthermore, an anti-TNC antibody-attached yellow (560 nm)-emissive CD-based magnetic-orange luminescent nanoarchitecture has been designed to capture and identify the TNC (+) exosome. Notably, our finding reveals that 100% TNC (+) exosomes can be captured and imaged selectively from an infected blood sample using an anti-TNC antibody-conjugated nanoarchitecture. In addition, 100% AREG (+) exosomes can be captured and imaged selectively using an anti-AREG antibody-conjugated nanoarchitecture. Moreover, 100% PDL-1 (+) exosomes can be captured and imaged selectively using an anti-PDL-1 antibody-conjugated nanoarchitecture. Furthermore, we have demonstrated that a multi-color-emissive nanoarchitecture can be used for capturing and imaging all three exosomes simultaneously.
Current Medicinal Chemistry ( IF 4.74 ) Pub Date: 2023-06-20 , DOI:
10.1021/acsabm.3c00257
Biosensors are valuable tools for the detection of biological species, including cells, pathogens, proteins, and other biological molecules. Biosensing devices integrated with microfluidics not only allow for easier sample preparation, portability, and reduced detection time and cost but also offer unique features such as label-free detection and improved sensitivity. Cardiovascular diseases (CVDs), particularly acute myocardial infarction, which is considered one of the main causes of death, are currently diagnosed by electrocardiography (ECG), which has been proven to be inadequate. To overcome the limitations of ECG, the efficient detection of cardiac biomarkers and specifically the measurement of cardiac troponins (cTnT and cTnI) are suggested. This review aims to expound on microfluidics, the most recent materials to develop these devices, and their application in medical diagnosis, particularly in CVD detection. Moreover, we will explore some of the prevalent and last readout methods to investigate in-depth electrochemical label-free detection methods for CVDs, primarily based on voltammetry and electrochemical impedance spectroscopy, with the main focus on structural details.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
医学3区 | BIOCHEMISTRY & MOLECULAR BIOLOGY 生化与分子生物学3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
1.50 | 158 | Science Citation Index Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- https://mc04.manuscriptcentral.com/crmc